

# SAR-20347: A Comparative Selectivity Analysis Against Other TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR-20347 |           |
| Cat. No.:            | B15612999 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **SAR-20347**'s selectivity profile against other prominent Tyrosine Kinase 2 (TYK2) inhibitors. **SAR-20347** is a potent, small-molecule dual inhibitor of TYK2 and Janus Kinase 1 (JAK1), positioning it as a significant candidate for therapeutic intervention in autoimmune and inflammatory diseases.[1] Its mechanism of action and selectivity are critical determinants of its potential efficacy and safety. This analysis is supported by preclinical experimental data to aid in the evaluation of its performance relative to other compounds targeting the JAK family.

## **Introduction to TYK2 and the JAK-STAT Pathway**

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[2] These intracellular, non-receptor tyrosine kinases are essential mediators of cytokine signaling.[2][3] They play a pivotal role in the JAK-STAT signaling pathway, which is crucial for immune responses and hematopoiesis.[2] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory conditions, making JAK inhibitors a major focus of therapeutic research.[2] TYK2 is particularly important for signaling pathways initiated by key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons. [4][5][6][7]

The general mechanism of the JAK-STAT pathway involves cytokine binding to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT)







proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the points of inhibition by SAR-20347.



## **Comparative Selectivity of SAR-20347**

The selectivity of a JAK inhibitor across the four family members is a critical factor influencing its therapeutic window and potential side effects. **SAR-20347** is an ATP-competitive inhibitor that binds to the catalytic (JH1) domain of the kinases.[8] This mechanism is distinct from allosteric inhibitors like deucravacitinib, which bind to the regulatory pseudokinase (JH2) domain, conferring a high degree of selectivity for TYK2.[4][8]

Biochemical assays demonstrate that **SAR-20347** is a potent inhibitor of TYK2 with a clear selectivity profile over other JAK family members.[9] The half-maximal inhibitory concentration (IC50) values from these assays consistently show a preference for TYK2, followed by JAK1, JAK2, and JAK3.[9]

#### **Data Presentation: In Vitro Kinase Inhibition Profile**

The following table summarizes the reported IC50 values of **SAR-20347** and other selected JAK inhibitors against the four JAK family members. Lower IC50 values indicate higher potency.



| Compound            | TYK2 IC50<br>(nM)         | JAK1 IC50<br>(nM)        | JAK2 IC50<br>(nM)        | JAK3 IC50<br>(nM)        | Selectivity<br>Profile             |
|---------------------|---------------------------|--------------------------|--------------------------|--------------------------|------------------------------------|
| SAR-20347           | 0.6[2][4][10]<br>[11][12] | 23[2][4][10]<br>[11][12] | 26[2][4][10]<br>[11][12] | 41[2][4][10]<br>[11][12] | TYK2 > JAK1<br>≈ JAK2 ≈<br>JAK3[3] |
| Tofacitinib         | 78[2]                     | 1.7 - 3.7[2]             | 1.8 - 4.1[2]             | 0.75 - 1.6[2]            | JAK3 ≈ JAK1<br>≈ JAK2 ><br>TYK2    |
| Baricitinib         | 61[2]                     | ~5.9[2]                  | ~5.7[2]                  | >400[2]                  | JAK1 ≈ JAK2<br>> TYK2 >><br>JAK3   |
| Upadacitinib        | 4,700[2]                  | 43[2]                    | 120[2]                   | 2,300[2]                 | JAK1 > JAK2<br>>> JAK3 ><br>TYK2   |
| Deucravacitin<br>ib | Highly<br>Selective[2]    | >1000[2]                 | >10,000[13]              | >10,000[13]              | Highly TYK2<br>Selective           |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.[2]

As the data indicates, **SAR-20347** is approximately 38-fold more selective for TYK2 over JAK1, 43-fold over JAK2, and 68-fold over JAK3 in biochemical assays.[9] While cellular assays show higher IC50 values due to factors like cell membrane permeability and intracellular ATP concentrations, they confirm the selectivity profile of TYK2 > JAK1 > JAK2 ≈ JAK3.[9][14]

## **Experimental Protocols**

The characterization of **SAR-20347**'s selectivity relies on standardized biochemical and cell-based assays.

# Biochemical Kinase Assay (33P-ATP Competitive Binding)







This assay determines the direct inhibitory effect of a compound on the catalytic activity of purified JAK enzymes.

Objective: To quantify the IC50 of SAR-20347 against each JAK family member.

#### Methodology:

- Compound Preparation: A serial dilution of SAR-20347 is prepared in DMSO and then further diluted in the assay buffer.
- Reaction Mixture: A master mix is prepared containing the assay buffer, a specific purified recombinant human JAK enzyme (TYK2, JAK1, JAK2, or JAK3), and a suitable peptide substrate.
- ATP Solution: A solution containing both unlabeled ATP and radiolabeled [γ-33P]ATP is prepared. The final ATP concentration is kept at or near the Michaelis constant (Km) for each kinase to ensure competitive binding conditions.[3]
- Assay Initiation: In a microplate, the reaction mixture is added to wells containing the diluted
  SAR-20347. The enzymatic reaction is initiated by the addition of the ATP mixture.[3]
- Incubation: The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate.
- Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-33P]ATP, typically by capturing the substrate on a filter membrane. The amount of incorporated radioactivity on the filter is then quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SAR-20347: A Comparative Selectivity Analysis Against Other TYK2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612999#sar-20347-selectivity-compared-to-other-tyk2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com